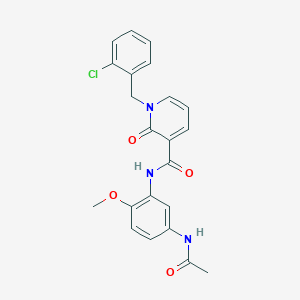![molecular formula C18H17FN2O3 B2953013 N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide CAS No. 1333720-62-9](/img/structure/B2953013.png)
N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide, commonly known as CDMB, is a synthetic compound that has been widely studied for its potential applications in scientific research. CDMB belongs to the class of benzamide compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The exact mechanism of action of CDMB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CDMB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. CDMB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be useful in the development of new cancer therapies.
实验室实验的优点和局限性
CDMB has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, CDMB also has some limitations. It is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood.
未来方向
There are several future directions for research on CDMB. One area of interest is the development of new anti-inflammatory and anti-tumor therapies based on CDMB. Another area of interest is the study of the molecular mechanisms underlying the biological activities of CDMB. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the potential side effects of CDMB need to be further studied to ensure its safety for use in humans.
Conclusion:
In conclusion, CDMB is a synthetic compound that has been widely studied for its potential applications in scientific research. It possesses a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CDMB has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the potential of CDMB as a therapeutic agent and to ensure its safety for use in humans.
合成方法
The synthesis of CDMB involves the reaction of 2,3-dimethoxybenzyl cyanide with 2-fluoro-5-methylbenzoic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure CDMB.
科学研究应用
CDMB has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. CDMB has also been shown to have anti-tumor properties, which could be useful in the development of new cancer therapies.
属性
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-11-7-8-14(19)13(9-11)18(22)21-15(10-20)12-5-4-6-16(23-2)17(12)24-3/h4-9,15H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHWRDQHNQBOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NC(C#N)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)
![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)
![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)
![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2952946.png)
![1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2952947.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2952949.png)
![N-(tert-butyl)-2-methoxy-5-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzenesulfonamide](/img/structure/B2952950.png)